Lysergic acid morpholide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LSM-775 involves the reaction of lysergic acid with morpholine to form lysergic acid morpholide . The maleate salt is then formed by reacting this compound with maleic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of LSM-775 (maleate) (solution) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to meet international standards such as ISO/IEC 17025 and ISO 17034 . The bulk material is available for qualified institutions and is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: LSM-775 (maleate) (solution) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions of LSM-775 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of LSM-775 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
LSM-775 (maleate) (solution) has a wide range of scientific research applications. In chemistry, it is used as an analytical reference standard for mass spectrometry and other analytical techniques . In biology and medicine, it is studied for its weak hallucinogenic properties and potential therapeutic effects . The compound is also used in forensic science for drug identification and analysis .
Mechanism of Action
The mechanism of action of LSM-775 involves its interaction with serotonin receptors in the brain . It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects . The compound’s molecular targets include the 5-HT2A receptor, which is responsible for mediating its psychedelic effects .
Comparison with Similar Compounds
LSM-775 is similar to other lysergamides such as lysergic acid diethylamide (LSD) and lysergic acid morpholide . it is less potent than LSD and has a shorter duration of action . The compound also exhibits fewer signs of cardiovascular stimulation and peripheral toxicity compared to LSD .
List of Similar Compounds:- Lysergic acid diethylamide (LSD)
- This compound
- N-ethyl-N-cyclopropyl lysergamide (ECPLA)
- N-methyl-N-isopropyl lysergamide (MIPLA)
- N-methyl-N-propyl lysergamide (LAMPA)
Properties
CAS No. |
4314-63-0 |
---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1 |
InChI Key |
OTQWCDNEJVKXKG-RDTXWAMCSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
Appearance |
Solid powder |
4314-63-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysergic acid morpholide; LSM-775; LSM 775; LSM775; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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